

Spectroscopic and Spectrometric Characterization of Safflospermidine A: A Technical Guide

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Compound of Interest

Compound Name: Safflospermidine A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Safflospermidine A**, a novel spermidine derivative. The information enclosed is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Safflospermidine A, with the chemical formula $C_{34}H_{37}N_3O_6$ and a molecular weight of 583.7 g/mol, is a tri-p-coumaroyl spermidine derivative.^[1] Its chemical structure has been identified as N¹,N¹⁰-(E)-N⁵-(Z)-tri-p-coumaroyl spermidine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This guide presents a detailed summary of the reported spectroscopic data and the experimental protocols employed for its characterization.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for **Safflospermidine A**.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, Methanol-d₄) Spectroscopic Data for **Safflospersmidine A**.[\[1\]](#)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.42	m	7H
7.20	m	1H
6.78	m	4H
6.71	m	2H
6.58	m	1H
6.38	m	2H
5.93/5.81	m	1H
3.10–3.60	m	8H
1.30–1.95	m	6H

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (126 MHz, Methanol-d₄) Spectroscopic Data for **Safflospersmidine A**.[\[1\]](#)

Chemical Shift (δ , ppm)
172.04
170.59
169.33
160.70
159.40
141.86
137.78
134.90
132.18
131.20
130.59
128.20
127.63
121.77
120.96
118.40
116.77
116.40
116.03
47.78
46.02
44.08
40.05

39.87

38.26

37.89

37.74

29.77

28.35

27.91

27.31

27.01

25.78

25.69

Mass Spectrometry Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for **Safflospermidine A**.^[1]

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	606.2524	606.2522

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic characterization of **Safflospermidine A**.

Isolation of Safflospermidine A

Safflospermidine A was isolated from the florets of *Carthamus tinctorius* L.^[2] or the bee pollen of *Helianthus annuus* L.^{[1][3]} The general procedure involved the following steps:

- Extraction: The dried plant material was extracted with methanol.
- Partitioning: The crude methanol extract was sequentially partitioned with solvents of increasing polarity, such as hexane and dichloromethane (DCM).
- Column Chromatography: The active fraction (typically the DCM fraction) was subjected to silica gel 60 column chromatography. Elution was performed with a gradient of DCM and methanol.
- High-Performance Liquid Chromatography (HPLC): Fractions containing **Safflospermidine A** were further purified by preparative HPLC to yield the pure compound.

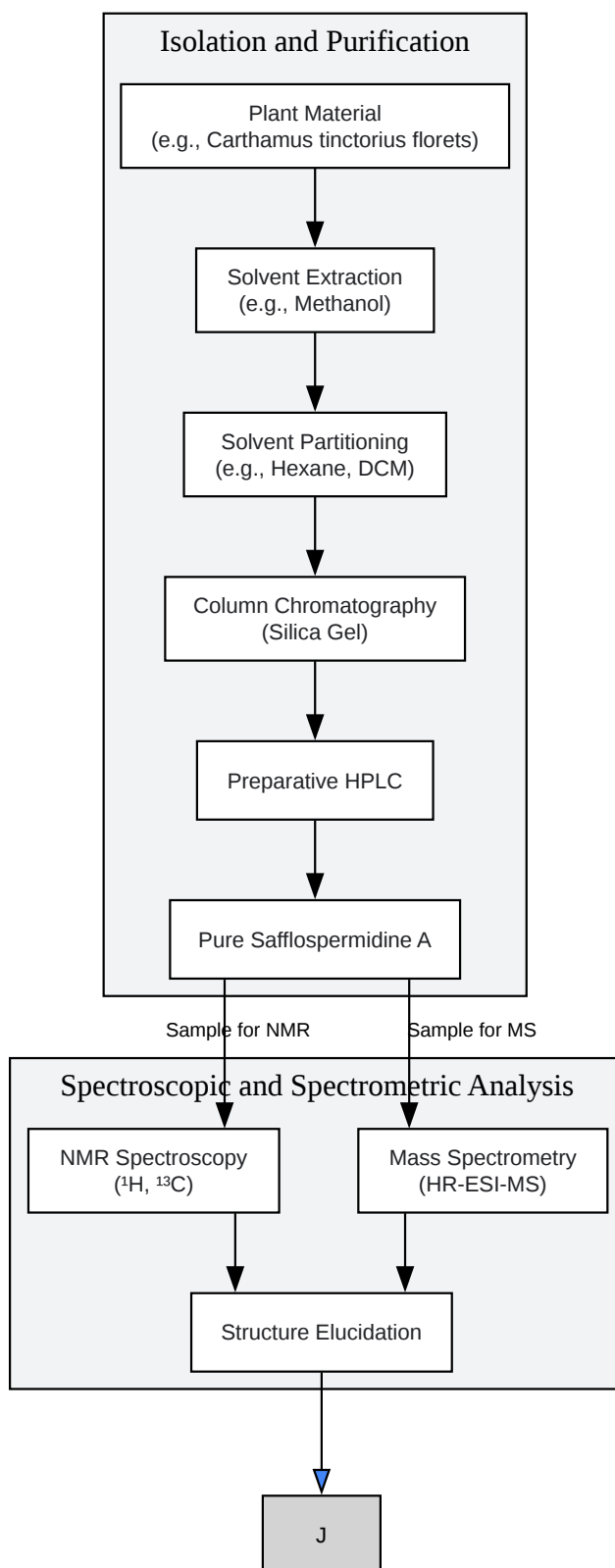
Spectroscopic Analysis

^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer using deuterated methanol (Methanol- d_4) as the solvent.^[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

HR-ESI-MS analysis was performed to determine the accurate mass and molecular formula of **Safflospermidine A**. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) for the sodium adduct ion ($[\text{M}+\text{Na}]^+$) was measured.^[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Safflospermidine A**.



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Caption: Workflow for the isolation and structural elucidation of **Safflospermidine A**.

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References

- 1. Safflospersmidines from the bee pollen of *Helianthus annuus* L. exhibit a higher in vitro antityrosinase activity than kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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